7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used as a selective fluoroionophore for mercury (II) ions, making it valuable in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the azacyclododecane ring and the attachment of the dansylamido group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane has several scientific research applications, including:
Mechanism of Action
The mechanism by which 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane exerts its effects involves the selective binding of mercury (II) ions. The compound’s structure allows it to form a stable complex with mercury ions, which can then be detected through fluorescence changes. The molecular targets include mercury ions, and the pathways involved are related to the formation of the mercury-fluoroionophore complex .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-Oxa-4,10-dithia-7-aza-7-cyclododecyl)propyl]dansylamide
- [12]aneNS2O
Uniqueness
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to its high selectivity and sensitivity for mercury (II) ions. Compared to similar compounds, it offers better performance in terms of detection limits and stability of the mercury complex .
Properties
CAS No. |
850870-28-9 |
---|---|
Molecular Formula |
C23H35N3O3S3 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
5-(dimethylamino)-N-[3-(1-oxa-4,10-dithia-7-azacyclododec-7-yl)propyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H35N3O3S3/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-16-30-18-14-29-15-19-31-17-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3 |
InChI Key |
JPXYZNIPPPSTEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCOCCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.